molecular formula C15H12ClN3O2 B4710189 8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid

8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid

Cat. No. B4710189
M. Wt: 301.73 g/mol
InChI Key: IVAPBJRALZNTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ belongs to the class of quinolinecarboxylic acids, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA gyrase, an enzyme that is essential for bacterial DNA replication. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including both gram-positive and gram-negative strains. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for research on 8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the study of this compound's potential use as a fluorescent probe for the detection of metal ions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of bacterial infections and cancer.

Scientific Research Applications

8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

8-chloro-2-(2-ethylpyrazol-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-19-13(6-7-17-19)12-8-10(15(20)21)9-4-3-5-11(16)14(9)18-12/h3-8H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAPBJRALZNTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid
Reactant of Route 2
8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid
Reactant of Route 3
8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid
Reactant of Route 4
8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid
Reactant of Route 5
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Reactant of Route 6
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8-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid

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